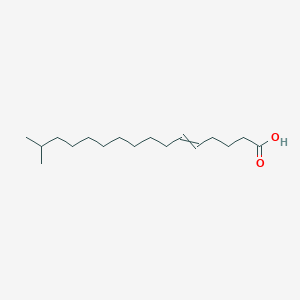
15-Methylhexadec-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Methylhexadec-5-enoic acid is a monounsaturated fatty acid with a methyl branch at the 15th carbon and a double bond at the 5th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Methylhexadec-5-enoic acid can be achieved through several methods. One common approach involves the Wittig reaction, where 4-methyl-1-pentyltriphenylphosphonium bromide reacts with 10-bromodecanal to yield the desired product . Another method involves the acetylide coupling of (trimethylsilyl)acetylene to a long-chain bifunctional bromoalkane, followed by a second acetylide coupling to a short-chain iso bromoalkane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
15-Methylhexadec-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to yield saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Substitution: Alcohols and amines in the presence of catalysts like sulfuric acid (H2SO4) for esterification and amidation.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
15-Methylhexadec-5-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 15-Methylhexadec-5-enoic acid involves its interaction with specific molecular targets and pathways. For example, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(Z)-15-Methyl-10-hexadecenoic acid: Another monounsaturated fatty acid with a similar structure but a different position of the double bond.
(Z)-13-Methyl-8-tetradecenoic acid: A shorter chain fatty acid with a methyl branch and a double bond.
Uniqueness
15-Methylhexadec-5-enoic acid is unique due to its specific branching and double bond position, which confer distinct chemical and biological properties. Its potential as a biomarker and topoisomerase I inhibitor highlights its significance in scientific research.
Properties
CAS No. |
77900-90-4 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
15-methylhexadec-5-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h7,9,16H,3-6,8,10-15H2,1-2H3,(H,18,19) |
InChI Key |
KOXAKZDNAILUFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















